

Application Notes and Protocols for tri-GalNAc-COOH in CRISPR/Cas9 Delivery

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Compound of Interest

Compound Name: *tri-GalNAc-COOH*

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Introduction

The targeted delivery of CRISPR/Cas9 gene-editing machinery to specific cell types in vivo remains a critical challenge for therapeutic applications. The triantennary N-acetylgalactosamine (tri-GalNAc) ligand has emerged as a highly effective targeting moiety for hepatocytes due to its high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of these liver cells.[1][2] This interaction facilitates rapid receptor-mediated endocytosis, enabling the efficient internalization of CRISPR/Cas9 components into hepatocytes.[3][4][5] This document provides detailed application notes and protocols for the use of **tri-GalNAc-COOH**, a carboxylic acid-functionalized version of the ligand, in the development of liver-targeted CRISPR/Cas9 delivery systems.

Principle of ASGPR-Mediated Targeting

The asialoglycoprotein receptor is a C-type lectin that recognizes terminal galactose and N-acetylgalactosamine residues on glycoproteins. The receptor is a heterooligomer, typically a trimer, which contributes to the high-affinity binding of trivalent ligands like tri-GalNAc. Upon binding of a tri-GalNAc-conjugated therapeutic, the ASGPR-ligand complex is internalized via clathrin-mediated endocytosis. The cargo is then trafficked through endosomal compartments and can subsequently be released into the cytoplasm to exert its gene-editing function in the nucleus. The efficient internalization and intracellular trafficking make this a powerful pathway

for the delivery of macromolecular cargo such as CRISPR/Cas9 ribonucleoproteins (RNPs) or the nucleic acids that encode them.

Applications of tri-GalNAc-COOH in CRISPR/Cas9 Delivery

The primary application of **tri-GalNAc-COOH** is its conjugation to delivery vehicles to create hepatocyte-specific CRISPR/Cas9 delivery systems. The carboxylic acid group provides a convenient handle for covalent attachment to various molecules and nanoparticle systems through standard bioconjugation chemistries.

Key applications include:

- **Lipid Nanoparticle (LNP) Functionalization:** tri-GalNAc can be conjugated to lipids, which are then incorporated into LNP formulations encapsulating Cas9 mRNA and single-guide RNA (sgRNA). This is currently the most advanced and widely used approach for in vivo liver gene editing.
- **Direct Conjugation to Cas9 Protein:** While less common for in vivo applications due to potential challenges with protein stability and delivery, direct conjugation of tri-GalNAc to the Cas9 protein for targeted RNP delivery is an area of research.
- **Polymer-Based Nanoparticle Targeting:** tri-GalNAc can be attached to various polymers used for nucleic acid delivery to confer liver specificity.

Quantitative Data on tri-GalNAc Mediated CRISPR/Cas9 Delivery

The following tables summarize quantitative data from key studies demonstrating the efficacy of tri-GalNAc-targeted CRISPR/Cas9 delivery systems.

Table 1: In Vivo Gene Editing Efficiency in Rodent Models

Target Gene	Delivery Vehicle	Animal Model	Dose	Liver Editing Efficiency (%)	Reduction in Serum Protein (%)	Reference
Angptl3	GalNAc-LNP (GL6)	Ldlr-/- mice	0.1 mg/kg	31	Not Reported	
Angptl3	GalNAc-LNP (GL6)	Ldlr-/- mice	0.3 mg/kg	~60	Not Reported	
Pcsk9	GalNAc-LNP (GL6)	Ldlr-/- mice	0.25 mg/kg	~20	Not Reported	
Transthyretin (Ttr)	LNP-INT01	CD-1 mice	3 mg/kg	~70	>97	

Table 2: In Vivo Gene Editing Efficiency in Non-Human Primates (NHPs)

Target Gene	Delivery Vehicle	Animal Model	Dose	Liver Editing Efficiency (%)	Reduction in Blood Protein (%)	Reference
ANGPTL3	GalNAc-LNP	LDLR-deficient NHPs	2 mg/kg	61	89 (durable)	
ANGPTL3	Standard LNP	LDLR-deficient NHPs	2 mg/kg	4.5	Minimal	
ANGPTL3	GalNAc-LNP	Wild-type NHPs	2 mg/kg	Not Reported	90 (durable)	
ANGPTL3	Standard LNP	Wild-type NHPs	2 mg/kg	Not Reported	75	
ANGPTL3	GalNAc-LNP	LDLR knockout NHPs	Not Specified	~60	~94	

Experimental Protocols

Protocol 1: Formulation of tri-GalNAc-Conjugated Lipid Nanoparticles for CRISPR/Cas9 Delivery

This protocol describes a general method for preparing tri-GalNAc-LNPs encapsulating Cas9 mRNA and sgRNA, adapted from published studies.

Materials:

- Ionizable lipid (e.g., SM-102)
- Helper lipid (e.g., DSPC)
- Cholesterol

- PEG-lipid (e.g., PEG-DMG)
- tri-GalNAc-conjugated lipid (e.g., GL6)
- Cas9 mRNA
- sgRNA
- Ethanol
- Citrate buffer (pH 3.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

- **Prepare Lipid Stock Solution:** Dissolve the ionizable lipid, helper lipid, cholesterol, PEG-lipid, and tri-GalNAc-conjugated lipid in ethanol at the desired molar ratio. A typical ratio might be 50:10:38.5:1.5:0.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid:tri-GalNAc-lipid).
- **Prepare Nucleic Acid Solution:** Dilute the Cas9 mRNA and sgRNA in citrate buffer (pH 3.0).
- **Nanoparticle Formation:** Set up the microfluidic mixing device according to the manufacturer's instructions. Pump the lipid-ethanol solution through one inlet and the nucleic acid-buffer solution through another inlet at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous). The rapid mixing will lead to the self-assembly of LNPs.
- **Dialysis/Purification:** Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer. Alternatively, use tangential flow filtration for larger scale preparations.
- **Characterization:**
 - Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

- Determine the encapsulation efficiency of the mRNA and sgRNA using a fluorescent dye-based assay (e.g., RiboGreen).
- Assess the zeta potential to confirm surface charge.
- Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 μ m filter. Store at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Administration and Efficacy Assessment of tri-GalNAc-LNPs

This protocol outlines the steps for administering the formulated LNPs to mice and evaluating the in vivo gene editing efficiency.

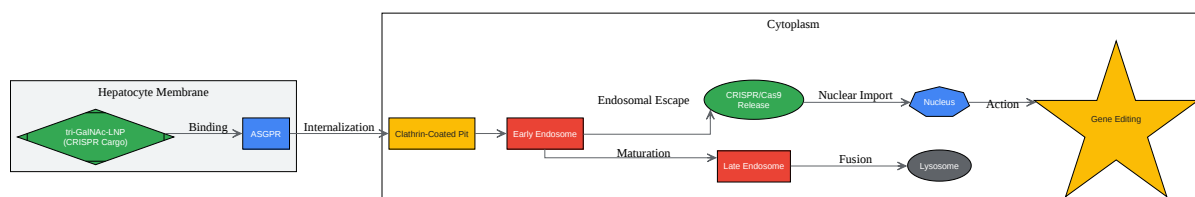
Materials:

- tri-GalNAc-LNP-CRISPR formulation
- Experimental animals (e.g., C57BL/6 mice)
- Sterile syringes and needles
- Anesthesia
- Blood collection supplies
- Tissue harvesting tools
- DNA extraction kit
- PCR reagents
- Primers flanking the target genomic region
- Next-generation sequencing (NGS) platform or Sanger sequencing service
- ELISA kit for the target protein

Procedure:

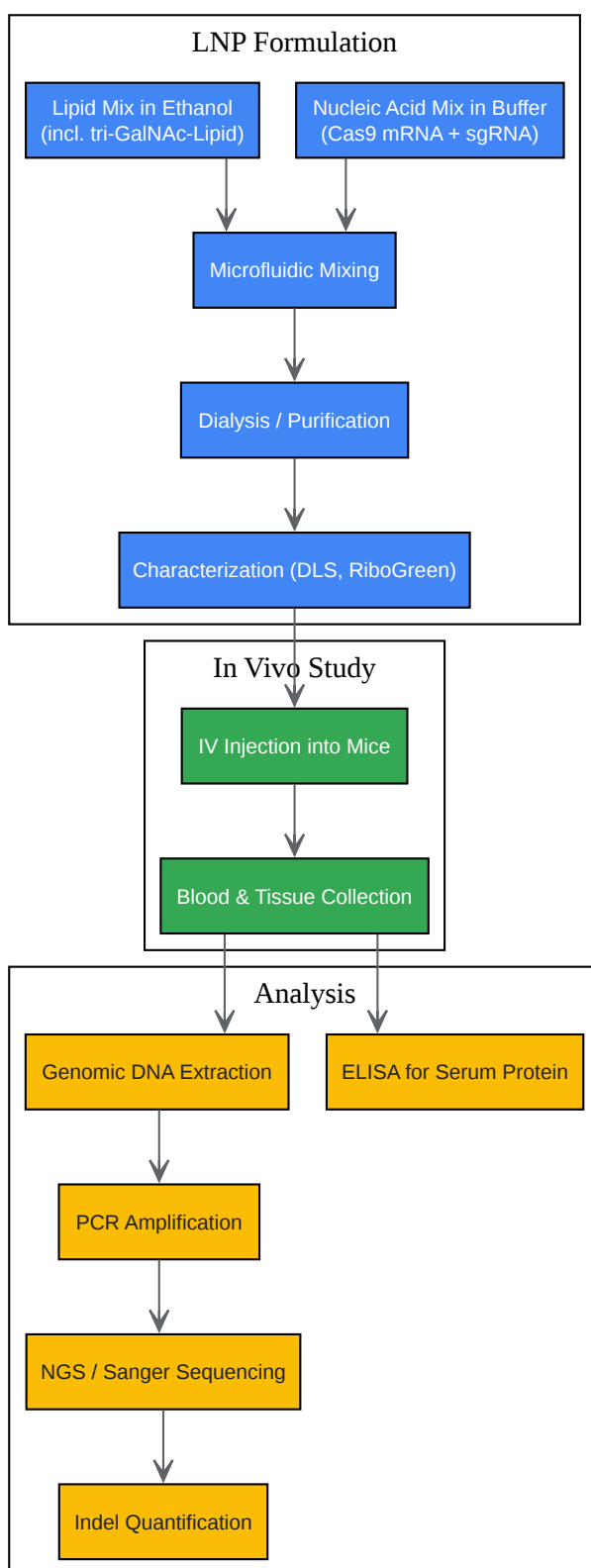
- **Animal Dosing:** Thaw the tri-GalNAc-LNP-CRISPR formulation on ice. Administer the formulation to mice via intravenous injection (e.g., tail vein) at the desired dose (e.g., 0.1-3.0 mg/kg total RNA).
- **Sample Collection:**
 - **Blood:** Collect blood samples at various time points (e.g., 3, 7, 14, and 28 days post-injection) to measure the serum levels of the target protein.
 - **Tissues:** At the study endpoint, euthanize the animals and harvest the liver and other relevant tissues.
- **Genomic DNA Extraction:** Extract genomic DNA from a portion of the liver tissue using a commercial DNA extraction kit.
- **Quantification of Gene Editing:**
 - Amplify the target genomic region from the extracted DNA using PCR.
 - Analyze the PCR amplicons for insertions and deletions (indels) resulting from non-homologous end joining (NHEJ). This is most accurately done using next-generation sequencing (NGS). Alternatively, Sanger sequencing followed by analysis of sequence decomposition can provide an estimate.
- **Quantification of Protein Knockdown:**
 - Isolate serum from the collected blood samples.
 - Measure the concentration of the target protein in the serum using a specific ELISA kit.
 - Compare the protein levels in treated animals to those in a control group (e.g., treated with PBS or a non-targeting LNP).

Visualizations



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Caption: ASGPR-mediated endocytosis pathway for tri-GalNAc-LNP delivery.



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Caption: Experimental workflow for tri-GalNAc-LNP-CRISPR evaluation.

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